![molecular formula C9H19BO3 B1590502 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 61676-61-7](/img/structure/B1590502.png)
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
Overview
Description
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is an organic compound with the molecular formula C9H19BO3. It is a boron-containing heterocycle, characterized by its unique structure that includes a dioxaborinane ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
It is known to be a coupling reagent used in palladium-catalyzed cross-coupling reactions .
Mode of Action
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane interacts with its targets through a process known as cross-coupling. This is a common reaction in organic chemistry, where two fragments are joined together with the aid of a metal catalyst .
Biochemical Pathways
Its role as a coupling reagent in palladium-catalyzed cross-coupling reactions suggests that it may be involved in the synthesis of various organic compounds .
Pharmacokinetics
Its physical properties such as boiling point (59 °c/15 mmHg), flash point (49 °C), and density (092 g/mL at 25 °C) suggest that it may have certain characteristics affecting its bioavailability .
Result of Action
Its use in palladium-catalyzed cross-coupling reactions suggests that it may contribute to the formation of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored under inert gas and away from moisture, as it decomposes in the presence of humidity . Furthermore, its flammability indicates that it should be kept away from heat sources, sparks, open flames, and hot surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of boronic acids with diols. One common method includes the reaction of trimethyl borate with isopropanol under controlled conditions to form the desired dioxaborinane ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boron hydrides.
Substitution: It can undergo nucleophilic substitution reactions where the isopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, and substituted dioxaborinanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H19BO3
- Molecular Weight : 186.06 g/mol
- Physical State : Colorless liquid
- Boiling Point : 59°C
- Purity : Typically ≥97% in commercial preparations
The unique dioxaborinane structure of this compound contributes to its reactivity and solubility, making it a valuable reagent in various chemical reactions.
Palladium-Catalyzed Cross-Coupling Reactions
One of the primary applications of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki reaction. In these reactions, it acts as a boronate ester precursor.
Table 1: Comparison of Boronate Esters in Suzuki Reactions
Compound Name | Reactivity | Application |
---|---|---|
This compound | High | Synthesis of aryl compounds |
Phenylboronic Acid | Moderate | Synthesis of phenyl derivatives |
Pinacol Boronate | High | Versatile coupling reactions |
The presence of the isopropoxy group enhances solubility in organic solvents and improves the overall efficiency of the reaction by facilitating the formation of stable intermediates.
Organic Synthesis
This compound serves as a versatile reagent in various organic synthesis pathways. It can be utilized as a protecting group for diols during selective modifications. The isopropoxy group can be cleaved under specific conditions to reveal the underlying diol functionality.
Case Study: Selective Modification of Diols
In a study examining the use of this compound as a protecting group for diols:
- The compound was reacted with a diol under acidic conditions.
- The resulting product showcased high selectivity for further functionalization without affecting the diol group.
- Cleavage was achieved using mild basic conditions, demonstrating its utility as a protective agent.
Drug Development
Research indicates that compounds similar to this compound may play a role in drug development processes. The ability to modify biological molecules selectively allows for the design of more effective pharmaceutical agents.
Potential Applications in Medicinal Chemistry:
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with different substitution patterns.
4,4,6-Trimethyl-1,3,2-dioxaborinane: Lacks the isopropoxy group, leading to different reactivity and applications.
Uniqueness
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over boron chemistry .
Biological Activity
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS No. 61676-61-7) is a compound belonging to the class of dioxaborinanes. It is recognized for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties. This article delves into its biological activity, synthesis, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 186.06 g/mol. The compound appears as a colorless liquid with a boiling point of 59°C and is sensitive to moisture .
Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 61676-61-7 |
Molecular Formula | C9H19BO3 |
Molecular Weight | 186.06 g/mol |
Boiling Point | 59°C |
Purity | ≥97.0% |
This compound functions primarily as a boron source in various chemical reactions, particularly in the formation of boronic acid esters which are crucial for Suzuki cross-coupling reactions. This property makes it valuable in synthesizing biologically active compounds .
Applications in Medicinal Chemistry
Research indicates that this compound serves as a versatile building block in the synthesis of biologically active molecules. Notably, it has been employed in developing g-secretase inhibitors and antagonists for various receptors such as the human vanilloid receptor and dopamine receptors . These applications highlight its significance in drug discovery and development.
Case Studies
- G-Secretase Inhibitors : A study explored the synthesis of g-secretase inhibitors using derivatives of dioxaborinanes. The results demonstrated that modifications to the dioxaborinane structure could enhance inhibitory activity against g-secretase, which is implicated in Alzheimer's disease pathology .
- Receptor Antagonists : Research involving the synthesis of antagonists targeting human vanilloid receptors utilized this compound as a key intermediate. The biological assays showed promising results in modulating pain pathways .
Toxicological Profile
The compound is classified under hazardous materials with precautionary statements indicating potential risks such as skin and eye irritation (H226-H318) and requires careful handling .
Properties
IUPAC Name |
4,4,6-trimethyl-2-propan-2-yloxy-1,3,2-dioxaborinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO3/c1-7(2)11-10-12-8(3)6-9(4,5)13-10/h7-8H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCZPHINTQYKPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500285 | |
Record name | 4,4,6-Trimethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61676-61-7 | |
Record name | 4,4,6-Trimethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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